ethyl 4-(5-{(E)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}furan-2-yl)benzoate
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Overview
Description
ETHYL 4-(5-{[(5E)-2-(MORPHOLIN-4-YL)-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a thiazole ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(5-{[(5E)-2-(MORPHOLIN-4-YL)-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the morpholine group. The furan ring is then synthesized and attached to the benzoate moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(5-{[(5E)-2-(MORPHOLIN-4-YL)-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
ETHYL 4-(5-{[(5E)-2-(MORPHOLIN-4-YL)-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry: The compound’s properties may be useful in developing new materials with specific characteristics, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of ETHYL 4-(5-{[(5E)-2-(MORPHOLIN-4-YL)-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the context of its use, such as in medicinal applications where it might inhibit a particular enzyme involved in disease progression.
Comparison with Similar Compounds
ETHYL 4-(5-{[(5E)-2-(MORPHOLIN-4-YL)-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can be compared to other compounds with similar structures, such as those containing thiazole or furan rings. Similar compounds include:
Thiazole derivatives: These compounds share the thiazole ring and may have similar biological activities.
Furan derivatives: Compounds with a furan ring can exhibit similar reactivity and applications.
Morpholine derivatives: These compounds contain the morpholine ring and are often used in medicinal chemistry.
Properties
Molecular Formula |
C21H20N2O5S |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
ethyl 4-[5-[(E)-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-ylidene)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C21H20N2O5S/c1-2-27-20(25)15-5-3-14(4-6-15)17-8-7-16(28-17)13-18-19(24)22-21(29-18)23-9-11-26-12-10-23/h3-8,13H,2,9-12H2,1H3/b18-13+ |
InChI Key |
QLIKSBHKYCULNF-QGOAFFKASA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N=C(S3)N4CCOCC4 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N=C(S3)N4CCOCC4 |
Origin of Product |
United States |
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